An In-depth Technical Guide to Myricananin A: Chemical Structure and Properties
An In-depth Technical Guide to Myricananin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricananin A is a cyclic diarylheptanoid, a class of natural phenols, isolated from the roots of Myrica nana.[1] This compound has garnered interest within the scientific community for its notable biological activity, particularly its inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Myricananin A, supported by experimental protocols and data visualizations.
Chemical Structure and Properties
Myricananin A is characterized by its unique macrocyclic structure, which incorporates two aromatic rings linked by a seven-carbon chain. Its chemical identity has been rigorously established through detailed spectroscopic methods and confirmed by single-crystal X-ray diffraction.[1]
Chemical Structure:
Caption: 2D chemical structure of Myricananin A.
Physicochemical Properties:
All quantitative data for Myricananin A is summarized in the table below for clear comparison.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₅ | [2][3] |
| Molecular Weight | 344.4 g/mol | [4] |
| CAS Number | 1079941-35-7 | [2] |
| Appearance | Colorless needle | [5] |
| Class | Phenols, Diarylheptanoids | [1][2] |
| Source | Myrica nana (roots) | [1][4] |
| Predicted Density | 1.277 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 596.7 ± 50.0 °C | [2] |
| Purity | ≥98% | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biological Activity:
| Assay | Activity | Value | Source |
| Inhibition of Nitric Oxide Release | IC₅₀ | 45.32 µM | [1] |
| iNOS Inhibition | EC₅₀ | 18.1 µM | [6] |
Experimental Protocols
Isolation of Myricananin A from Myrica nana[1]
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Extraction: The air-dried and powdered roots of Myrica nana (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The solvent was removed under reduced pressure to yield a crude extract (450 g).
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Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.
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Chromatographic Separation: The chloroform-soluble fraction (60 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-acetone (from 100:0 to 0:100) to yield eight fractions (Fr. 1-8).
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Further Purification: Fraction 4 (8 g) was further separated by repeated column chromatography over silica gel (chloroform-methanol, 100:1 to 10:1) and Sephadex LH-20 (chloroform-methanol, 1:1), followed by preparative thin-layer chromatography (chloroform-methanol, 20:1) to afford Myricananin A (25 mg).
Inhibition of Nitric Oxide Production Assay[1]
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Cell Culture: Murine macrophage cell line RAW 264.7 were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
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Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of Myricananin A for 1 hour.
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Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
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Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant was measured as an indicator of NO production. 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
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Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.
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Data Analysis: The inhibitory activity of Myricananin A on NO production was calculated as a percentage of the LPS-stimulated control. The IC₅₀ value was determined from the dose-response curve.
Western Blot Analysis for iNOS Expression[5]
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Cell Lysis: Following treatment with Myricananin A and/or LPS as described above, RAW 264.7 cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
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Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
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SDS-PAGE and Electrotransfer: Equal amounts of protein (30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for inducible nitric oxide synthase (iNOS).
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Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The intensity of the iNOS protein bands was quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Mechanism of Action
Myricananin A has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS).[1] The expression of iNOS is primarily regulated at the transcriptional level, with the transcription factor Nuclear Factor-kappa B (NF-κB) playing a pivotal role. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription.
While direct studies on the effect of Myricananin A on specific signaling pathways are limited, its inhibitory action on iNOS expression strongly suggests an interference with the upstream signaling events that lead to NF-κB activation. The following diagram illustrates the logical workflow of LPS-induced iNOS expression and the proposed point of intervention for Myricananin A.
Caption: Proposed mechanism of iNOS inhibition by Myricananin A via the NF-κB pathway.
Conclusion
Myricananin A is a promising natural product with well-defined anti-inflammatory properties, primarily through the inhibition of iNOS expression and subsequent nitric oxide production. The detailed chemical and biological data presented in this guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. Future studies are warranted to elucidate the precise molecular targets of Myricananin A within the inflammatory signaling cascades, which will be crucial for its development as a potential drug candidate.
References
- 1. Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Myricananin A | C20H24O5 | CID 25141365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myricananin A | CAS:1079941-35-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myricananin A | NOS | TargetMol [targetmol.com]
